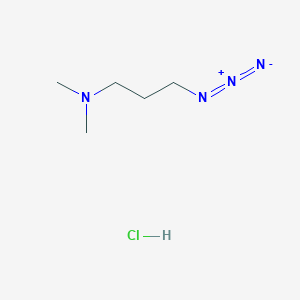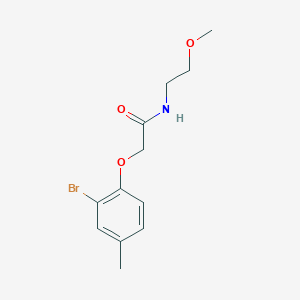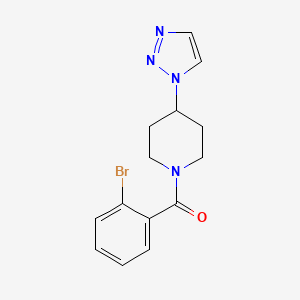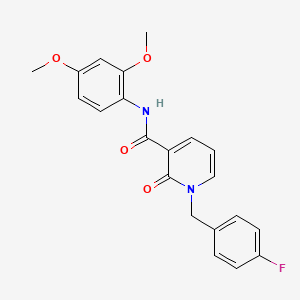![molecular formula C19H21N5O B2885729 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide CAS No. 1234946-61-2](/img/structure/B2885729.png)
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a cyclohexyl group, a pyrazine ring, and a carboxamide group .
Molecular Structure Analysis
The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The pyrazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The cyclohexyl group is a six-membered carbon ring, and the carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For instance, the benzimidazole ring might undergo reactions typical of aromatic heterocycles, while the carboxamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzimidazole derivatives are white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Applications
Imidazole derivatives exhibit a broad spectrum of antimicrobial properties. They have been found effective against various strains of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .
Antitubercular Activity
Compounds containing the imidazole moiety have shown promising results in combating Mycobacterium tuberculosis. Their mechanism often involves inhibiting the synthesis of essential components in the bacterial cell wall .
Antiviral Properties
Imidazole derivatives like the one have been reported to possess antiviral activities. They have been studied against viruses such as HIV, HCV, HCMV, and HSV-1, providing a potential pathway for developing novel antiviral drugs .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of imidazole compounds make them candidates for the treatment of inflammatory diseases and pain management. They can modulate the body’s inflammatory response and reduce pain perception .
Anticancer Research
Imidazole derivatives are being explored for their anticancer potential. They may work by interfering with the signaling pathways that promote cancer cell growth and survival .
Antidiabetic Activity
Some imidazole compounds have shown the ability to regulate blood sugar levels, offering a new avenue for diabetes treatment. They may act by affecting insulin secretion or insulin sensitivity .
Gastroprotective Effects
Imidazole derivatives are known for their gastroprotective effects, which can be utilized in treating ulcers and other gastrointestinal disorders. They help by reducing gastric acid secretion and enhancing mucosal defense .
Chemotherapeutic Value
Due to their heterocyclic nature, imidazole derivatives are valuable in chemotherapy. They can be used to treat infectious diseases by acting on heterocyclic ring-containing drugs .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a key structural component of this compound, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzimidazole derivatives have been shown to exert their effects by depolymerizing microtubules .
Biochemical Pathways
Benzimidazole derivatives have been reported to have a wide range of applications, including pharmaceuticals and agrochemicals, indicating their potential to interact with multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Future Directions
Benzimidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the compound “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide” could potentially be of interest in the development of new therapeutic agents.
properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(17-12-20-9-10-21-17)22-11-13-5-7-14(8-6-13)18-23-15-3-1-2-4-16(15)24-18/h1-4,9-10,12-14H,5-8,11H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBILNLZFKFOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=NC=CN=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2885648.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2885652.png)
![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2885653.png)
![N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885654.png)



![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2885660.png)

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2885663.png)


![7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2885666.png)